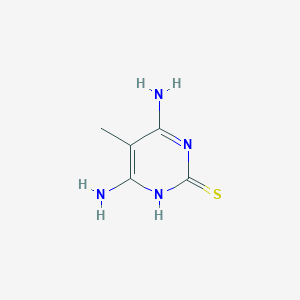
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, methoxy, and nitrobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of an amine group.
Reduction: Formation of an amine group.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to changes in their activity or function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methoxy and benzyl groups, leading to different applications and biological activity.
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H11ClFNO3 |
|---|---|
Poids moléculaire |
295.69 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-3-[(2-methoxy-4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-13-8-11(17(18)19)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7H2,1H3 |
Clé InChI |
ZWPLXILTEHAOGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(C(=CC=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)

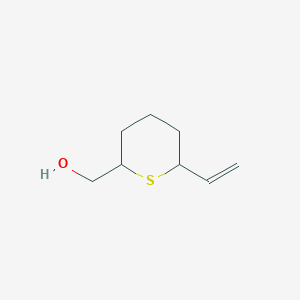
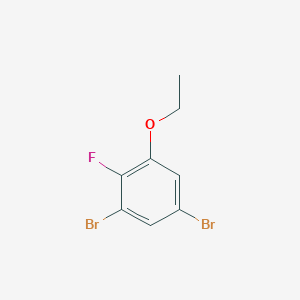
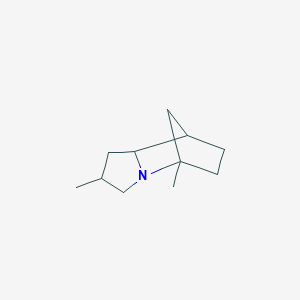
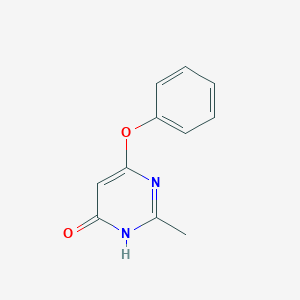

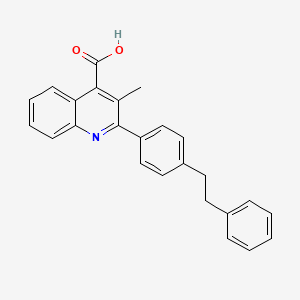
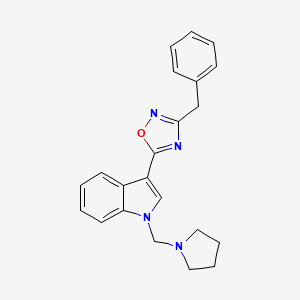

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
